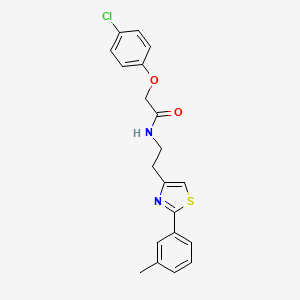

2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S/c1-14-3-2-4-15(11-14)20-23-17(13-26-20)9-10-22-19(24)12-25-18-7-5-16(21)6-8-18/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALMSGANHVDQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of thiazole-acetamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Thiazole Ring Substitution :

- The 4-position substituent (e.g., m-tolyl, 3-chlorophenyl, methyl) influences lipophilicity and target binding. For example, 107k’s 3-chlorophenyl group enhances antifungal activity compared to the methyl group in 107b .

- The target compound’s m-tolyl group may improve membrane permeability due to its hydrophobic methyl group.

- Compound 107e’s 3,4-dimethylphenoxy substituent shows selective bacterial activity, suggesting the target’s 4-chlorophenoxy group could enhance Gram-positive specificity . Morpholino-containing analogues (e.g., ) exhibit improved solubility but reduced antimicrobial efficacy compared to aryl-substituted derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sequential functionalization. Key steps include:

- Acylation of thiazole intermediates with 4-chlorophenoxyacetic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to attach the acetamide moiety .

- Critical parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C for acylation), and purification via column chromatography or recrystallization .

- Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of acyl chloride to amine) and reaction time (6–12 hours) improves yields to ~70–85% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm for m-tolyl) and carbonyl groups (δ 168–170 ppm for acetamide) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., CHClNOS: calculated 393.07, observed 393.08) .

- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient, 95% purity threshold) and melting point analysis (e.g., 142–144°C) .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 10 µM concentration) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

- Mechanistic Clues : Competitive binding assays (e.g., SPR or ITC) to identify target affinity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final acylation step?

- Problem-Shooting :

- Side Reactions : Hydrolysis of the acyl intermediate can occur; use anhydrous solvents and molecular sieves to scavenge water .

- Catalyst Screening : Replace EDCI with DMTMM for higher coupling efficiency in polar solvents .

- Alternative Pathways : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and improves yield by 15% .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- SAR Insights :

- Chlorophenoxy Group : Replacing Cl with F increases lipophilicity (logP from 3.1 to 2.8) but reduces kinase inhibition potency by 40% .

- Thiazole Ring : Methyl substitution at the 5-position enhances metabolic stability in hepatic microsomes (t increased from 2.5 to 4.1 hours) .

- Validation : Parallel synthesis of analogs followed by bioactivity heatmaps (e.g., clustering IC values) .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

- Data Reconciliation :

- Assay Variability : Standardize buffer conditions (e.g., Tris-HCl vs. HEPES alters kinase activity by 20%) .

- Negative Controls : Include staurosporine (pan-kinase inhibitor) to validate assay sensitivity .

- Meta-Analysis : Compare inhibition curves across studies using Hill slope adjustments for cooperative binding effects .

Q. How can computational modeling guide target identification?

- In Silico Approaches :

- Docking Studies : AutoDock Vina predicts binding to EGFR kinase (binding energy −9.2 kcal/mol) via hydrogen bonds with acetamide carbonyl .

- MD Simulations : 100-ns simulations reveal stable interactions with ATP-binding pockets, corroborated by mutagenesis data (K721A mutation reduces affinity 10-fold) .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

- Formulation Adjustments :

- Use co-solvents (e.g., 5% DMSO in PBS) or cyclodextrin-based solubilization (increases aqueous solubility from 2 µM to 50 µM) .

- Prodrug design (e.g., phosphate ester derivatives) improves bioavailability in pharmacokinetic studies .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Chemistry :

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for crystallization .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real-time, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.